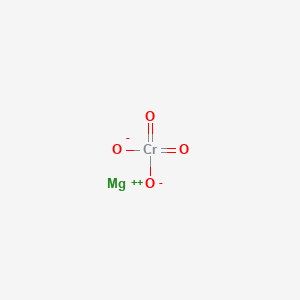
Magnesium chromate
Overview
Description
Magnesium chromate is an inorganic chemical compound with the formula MgCrO₄. It appears as a yellow, odorless, water-soluble solid. This compound is known for its significant industrial applications, particularly as a corrosion inhibitor and pigment . It is also used in various other fields due to its unique properties.
Mechanism of Action
Target of Action
Magnesium chromate (MgCrO4) is a chemical compound that primarily targets metal surfaces, acting as a corrosion inhibitor . It is also used in various industrial applications, including as a pigment and in cosmetics .
Mode of Action
This compound interacts with its targets through its strong oxidizing nature . As a corrosion inhibitor, it forms a protective layer on metal surfaces, preventing the oxidation process that leads to corrosion . In the context of pigments, it provides color due to its yellow appearance .
Biochemical Pathways
It’s known that magnesium, a component of this compound, plays a fundamental role in more than 300 enzymatic reactions involving energy metabolism and nucleic acid synthesis . Chromium, another component, is involved in the metabolism of glucose, insulin, and blood lipids .
Pharmacokinetics
It’s known that this compound is water-soluble , which suggests it could be readily absorbed and distributed in the body if ingested or inhaled. It’s important to note that this compound is a confirmed carcinogen and can cause acute dermatitis, and possibly kidney and liver damage if inhaled , so it should be treated as a hazardous waste .
Result of Action
It’s known that magnesium, a component of this compound, is essential for protein synthesis, energy production, and dna stability . Chromium, another component, is involved in the metabolism of glucose, insulin, and blood lipids .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its effectiveness as a corrosion inhibitor can be affected by the presence of other chemicals and the pH of the environment . Additionally, its toxicity can be influenced by the route of exposure and the duration and frequency of exposure .
Biochemical Analysis
Biochemical Properties
Magnesium, a key component of magnesium chromate, plays a pivotal role in numerous cellular processes, including enzymatic reactions, ion channel functions, metabolic cycles, and cellular signaling . It is also essential for the stability of biomolecules such as RNA, DNA, and proteins . Magnesium is involved in the regulation of eukaryotic cell proliferation . In response to mitogens, intracellular magnesium increases in the G1 and S phases of the cell cycle and this event correlates with the enhancement of protein synthesis and the onset of DNA synthesis .
Cellular Effects
Magnesium, as part of this compound, is essential for optimal immune function and regulating inflammation . Deficiency in magnesium can lead to temporary or long-term immune dysfunction . It is also pathologically involved in cancers, diabetes, and neurodegenerative diseases, such as Parkinson’s disease, Alzheimer’s disease, and demyelination .
Molecular Mechanism
Magnesium, a key component of this compound, is known to play a critical role in many enzymatic reactions, ion channel functions, metabolic cycles, and cellular signaling . It is also essential for the stability of biomolecules such as RNA, DNA, and proteins .
Temporal Effects in Laboratory Settings
It is known that this compound is a water-soluble salt , suggesting that it could potentially be metabolized and excreted over time.
Dosage Effects in Animal Models
There is currently limited information available on the dosage effects of this compound in animal models. It is known that magnesium, a key component of this compound, plays a crucial role in various physiological processes in animals .
Metabolic Pathways
Magnesium, a key component of this compound, is involved in many metabolic pathways. It is essential for numerous cellular processes including enzymatic reactions, ion channel functions, metabolic cycles, and cellular signaling . It is also essential for the stability of biomolecules such as RNA, DNA, and proteins .
Transport and Distribution
Magnesium, a key component of this compound, is transported throughout plant tissues with magnesium transporter (MGT) proteins
Subcellular Localization
It is known that magnesium, a key component of this compound, is the second-most abundant cation following potassium in mammalian cells . It is essential for numerous cellular processes, including enzymatic reactions, ion channel functions, metabolic cycles, and cellular signaling, as well as the stability of biomolecules, such as RNA, DNA, and proteins .
Preparation Methods
Magnesium chromate can be synthesized through the reaction of magnesium salts with chromate ions. One common method involves the reaction of magnesium sulfate with potassium chromate, resulting in the formation of a precipitate of this compound . The reaction can be represented as follows:
MgSO4+K2CrO4→MgCrO4+K2SO4
In industrial settings, this compound is often produced in large quantities using similar methods, ensuring the reaction conditions are optimized for maximum yield and purity.
Chemical Reactions Analysis
Magnesium chromate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: As a strong oxidizing agent, this compound can participate in redox reactions. For instance, it can oxidize organic compounds, facilitating their breakdown.
Substitution Reactions: In aqueous solutions, this compound can undergo ion exchange reactions, where the chromate ion can be substituted by other anions.
Hydrolysis: this compound can hydrolyze in water, especially under acidic or basic conditions, leading to the formation of magnesium hydroxide and chromic acid.
Common reagents used in these reactions include reducing agents like sodium sulfite and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Magnesium chromate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions due to its strong oxidizing properties.
Biology: this compound is employed in certain staining techniques for microscopy, helping to visualize cellular components.
Medicine: While not commonly used in therapeutic applications due to its toxicity, it is studied for its potential effects on biological systems.
Industry: It is widely used as a corrosion inhibitor in coatings for metals, particularly in harsh environments.
Comparison with Similar Compounds
Magnesium chromate can be compared with other chromate compounds such as:
Potassium Chromate (K₂CrO₄): Similar in its oxidizing properties but more soluble in water.
Sodium Chromate (Na₂CrO₄): Also a strong oxidizer, commonly used in industrial applications.
Calcium Chromate (CaCrO₄): Used in similar applications but has different solubility and stability characteristics.
This compound is unique due to its specific balance of solubility and stability, making it particularly effective as a corrosion inhibitor in various industrial applications .
Properties
IUPAC Name |
magnesium;dioxido(dioxo)chromium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.Mg.4O/q;+2;;;2*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGGPIWCSGOBDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Cr](=O)(=O)[O-].[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MgCrO4, CrMgO4 | |
| Record name | magnesium chromate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Magnesium_chromate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50893929 | |
| Record name | Magnesium chromate (MgCrO4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50893929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pentahydrate: Yellow solid; Soluble in water; [Hawley] Orange-brown powder; Very soluble in water; [MSDSonline] | |
| Record name | Magnesium chromate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8561 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13423-61-5 | |
| Record name | Magnesium chromate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013423615 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromic acid (H2CrO4), magnesium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Magnesium chromate (MgCrO4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50893929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Magnesium chromate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.204 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


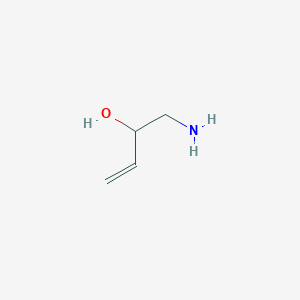
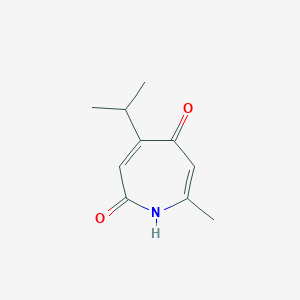
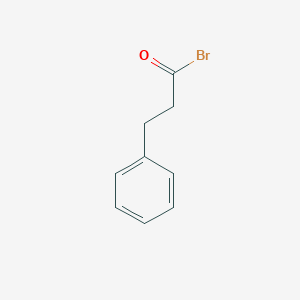

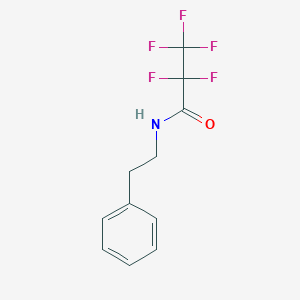
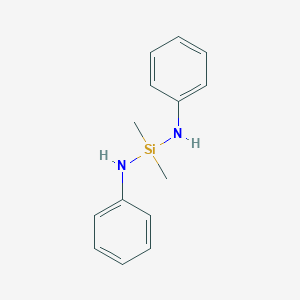


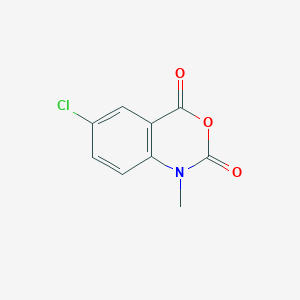
![5H-Thieno[3,2-b]thiopyran](/img/structure/B77937.png)
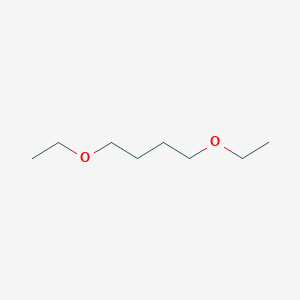
![Thiazolo[5,4-e][1,2]benzisothiazole, 2-amino-8-methyl-(7CI,8CI)](/img/structure/B77944.png)


